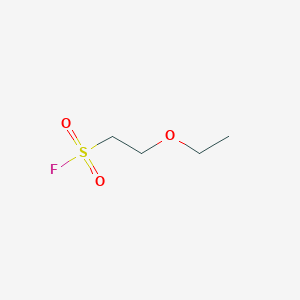

2-Ethoxyethane-1-sulfonyl fluoride

Description

BenchChem offers high-quality 2-Ethoxyethane-1-sulfonyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxyethane-1-sulfonyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethoxyethanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9FO3S/c1-2-8-3-4-9(5,6)7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIVZXQVRRWKFIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 2-Ethoxyethanesulfonyl Fluoride

Structural Dynamics, Synthesis, and SuFEx Utility in Chemical Biology

Executive Summary

2-Ethoxyethanesulfonyl fluoride (CAS: 1934960-30-1) represents a specialized class of aliphatic sulfonyl fluorides utilized primarily in Sulfur-Fluoride Exchange (SuFEx) click chemistry. Unlike its aromatic counterparts, this molecule combines a flexible, hydrophilic ethoxyethyl tail with the unique reactivity of the sulfonyl fluoride warhead.

This guide analyzes the physicochemical properties, synthesis methodologies, and mechanistic applications of 2-ethoxyethanesulfonyl fluoride. It serves as a blueprint for researchers integrating this motif into covalent fragment screening, protein profiling, and PROTAC linker design.

Structural Characterization & Physicochemical Profile[1]

The molecule consists of a sulfonyl fluoride electrophile attached to an ethyl ether chain. This structure is not accidental; the ether oxygen provides crucial aqueous solubility and hydrogen-bond accepting capability, distinguishing it from purely hydrophobic alkyl chains (e.g., butanesulfonyl fluoride).

Table 1: Physicochemical Specifications

| Property | Data | Notes |

| IUPAC Name | 2-Ethoxyethane-1-sulfonyl fluoride | |

| CAS Number | 1934960-30-1 | Commercially available (Enamine, Sigma) |

| Formula | C | |

| Molecular Weight | 172.18 g/mol | Fragment-sized (<300 Da) |

| SMILES | CCOCCS(=O)(=O)F | |

| Electronic Character | Aliphatic S(VI) Electrophile | Less reactive than aromatic sulfonyl fluorides; requires specific activation.[1] |

| Solubility Profile | Amphiphilic | Ether tail enhances solubility in PBS/aqueous buffers compared to alkyl analogs. |

| Stability | High | Resistant to hydrolysis at neutral pH; stable in plasma. |

Synthetic Architecture: Robust Production Protocol

While 2-ethoxyethanesulfonyl fluoride is commercially available, in-house synthesis is often required for derivative generation or radio-labeling (e.g.,

Protocol: Biphasic Fluoride Exchange

Objective: Conversion of 2-ethoxyethanesulfonyl chloride to 2-ethoxyethanesulfonyl fluoride.

Reagents:

-

Precursor: 2-Ethoxyethanesulfonyl chloride (1.0 equiv)

-

Fluorine Source: Potassium Bifluoride (KHF

) (2.0 equiv) -

Solvent: Acetonitrile (MeCN) / Water (H

O)

Methodology:

-

Preparation of Salt Solution: Dissolve KHF

in minimal water to create a saturated aqueous solution (approx. 4M). Note: KHF -

Reaction Initiation: Dissolve 2-ethoxyethanesulfonyl chloride in MeCN (concentration ~0.5 M).

-

Biphasic Mixing: Add the aqueous KHF

solution to the MeCN solution under vigorous stirring. -

Reaction Monitoring: Stir at room temperature (23 °C). Monitor by TLC or LC-MS.

-

Endpoint: Conversion is typically complete within 2–4 hours. The S-Cl bond is weaker and longer than the S-F bond, driving the reaction thermodynamically.

-

-

Workup (Self-Validating Step):

-

Dilute with EtOAc and wash with water.

-

Validation: The organic layer should contain the product. The aqueous layer retains excess fluoride and chloride salts.

-

Dry over MgSO

, filter, and concentrate.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc) is usually sufficient, though the "On-Water" method often yields >95% purity without chromatography.

Synthesis Workflow Diagram

Figure 1: Biphasic synthesis workflow utilizing the Sharpless-Qin KHF2 exchange method.

Mechanistic Utility: SuFEx and Protein Profiling[3]

The core value of 2-ethoxyethanesulfonyl fluoride lies in its SuFEx (Sulfur-Fluoride Exchange) capability. Unlike sulfonyl chlorides (which are prone to indiscriminate hydrolysis) or Michael acceptors (which target cysteines promiscuously), aliphatic sulfonyl fluorides are "sleeping beauties."

Reactivity Profile

-

Stability: The S(VI)-F bond is highly stable due to the high bond dissociation energy and the shielding of the sulfur center. It resists reduction and general hydrolysis.[2]

-

Activation: Reactivity is triggered only within specific protein microenvironments (e.g., oxyanion holes) or by specific Lewis base catalysts.

-

Target Residues:

-

Tyrosine (Tyr): Phenolic hydroxyls are excellent nucleophiles for SuFEx.

-

Lysine (Lys): Epsilon-amines react to form sulfonamides.

-

Serine (Ser): Catalytic serines in hydrolases.

-

Mechanism of Covalent Ligation

The 2-ethoxy tail acts as a recognition element or spacer, positioning the warhead. The protein residue (Nucleophile) attacks the Sulfur(VI) center, displacing Fluoride.

Figure 2: SuFEx reaction pathway showing the transition from stable warhead to covalent protein adduct.

Applications in Drug Discovery[3][7][8][9][10][11]

A. Covalent Fragment Screening

Researchers use 2-ethoxyethanesulfonyl fluoride as a "scout" fragment.

-

Method: A library of sulfonyl fluorides is incubated with a protein target.

-

Readout: Intact protein mass spectrometry (LC-MS) detects mass shifts corresponding to the fragment adduct.

-

Insight: If this specific molecule binds, it indicates a druggable pocket capable of accommodating the ethoxyethyl chain and a nucleophilic residue nearby.

B. PROTAC Linker Design

The structure Ether-Alkyl-SO2F is ideal for converting non-covalent ligands into covalent ones.

-

Strategy: The ethoxy group can be chemically modified (e.g., demethylation to an alcohol) to attach to a ligand (Warhead-Linker-Ligand).

-

Result: This converts a reversible binder into an irreversible probe, useful for determining target occupancy or residence time.

References

-

Dong, J., Krasnova, L., Finn, M.G., Sharpless, K.B. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]

-

Jones, L.H. (2025). "Applications of Sulfonyl Fluorides in Chemical Biology and Drug Discovery." ResearchGate Review. [Link]

-

Narayanam, M.K., et al. (2024). "New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology." ACS Publications. [Link]

Sources

Precision Aliphatic SuFEx: Engineering sp3-Rich Sulfonyl Fluoride Hubs

A Technical Guide for Advanced Building Block Synthesis and Application

Executive Summary

The renaissance of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, pioneered by Sharpless and colleagues, has largely focused on aromatic sulfonyl fluorides. While robust, these flat (sp2-rich) scaffolds often fail to capture the three-dimensional complexity required for modern drug discovery.

Aliphatic sulfonyl fluorides represent the next frontier. They offer superior physicochemical properties (solubility, metabolic stability) and the ability to escape "flatland" in library design. However, they present unique challenges: unlike their aromatic counterparts, aliphatic variants with

This guide provides a rigorous, field-tested framework for synthesizing and deploying aliphatic SuFEx building blocks, with a specific focus on Ethenesulfonyl Fluoride (ESF) as a primary hub.

Part 1: The Chemical Logic

Aliphatic vs. Aromatic: The Reactivity Gap

To successfully deploy aliphatic sulfonyl fluorides, one must understand their distinct reactivity profile compared to traditional aryl-SFs.

Table 1: Comparative Analysis of SuFEx Warheads

| Feature | Aromatic Sulfonyl Fluoride (Ar-SO2F) | Aliphatic Sulfonyl Fluoride (R-SO2F) | Ethenesulfonyl Fluoride (ESF) |

| Geometry | Planar (sp2) | 3D (sp3) | Planar (sp2) -> Converts to sp3 |

| Stability | High (Hydrolysis resistant) | Moderate (Risk of | High (Polymerization risk if neat) |

| Reactivity | Tunable via ring substituents | Lower intrinsic electrophilicity | Dual: Michael Acceptor + SuFEx |

| Activation | Si-F interaction / Ca2+ / Protein env. | Requires stronger activation or specific geometry | Spontaneous Michael addition |

| Primary Use | Bioconjugation, Probes | Fragment-based Drug Discovery (FBDD) | "Connective Hub" for heterocycles |

The Stability Paradox (The -Elimination Trap)

Critical Insight: The most common failure mode in aliphatic SuFEx is the unintended

-

Risk Factor: High pH (>8.5) or strong non-nucleophilic bases (e.g., DBU) can trigger elimination in

-H containing aliphatic SFs. -

Mitigation: Design building blocks with quaternary

-carbons or use specific "Ex Situ" generation methods where the fluoride is installed late-stage.

Part 2: The ESF "Hub" Strategy

Ethenesulfonyl Fluoride (ESF) is the most versatile aliphatic building block. It acts as a bifunctional connector : first serving as a Michael acceptor to install a nucleophile, converting the vinyl group into a stable aliphatic sulfonyl fluoride, which then serves as a latent SuFEx warhead.

Visualization: The ESF Reactivity Workflow

The following diagram illustrates the "Hub" capability of ESF, transforming simple amines or alcohols into complex SuFEx-ready aliphatic scaffolds.

Figure 1: The ESF Hub strategy.[1][2] Note the critical branch point at the Intermediate stage where pH control prevents reversion to the vinyl species.

Part 3: Experimental Protocols

These protocols are designed for reproducibility and safety. Safety Note: ESF is a lachrymator and potential alkylating agent. Handle in a fume hood.

Protocol A: Synthesis of -Amino Aliphatic Sulfonyl Fluorides

Objective: Create a stable sp3-rich SuFEx building block from a secondary amine and ESF.

Reagents:

-

Secondary Amine (1.0 equiv)

-

Ethenesulfonyl Fluoride (ESF) (1.1 equiv) [Commercial or synthesized via oxidative chlorination]

-

Dichloromethane (DCM) or THF (Anhydrous)

-

Additives: None usually required (autocatalytic).

Step-by-Step Methodology:

-

Preparation: Dissolve the secondary amine (e.g., Morpholine, 5 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under

atmosphere. -

Addition: Cool the solution to 0°C. Add ESF (5.5 mmol) dropwise over 10 minutes. Causality: The reaction is exothermic; rapid addition can cause polymerization of ESF.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with KMnO4) or 19F NMR (shift from ~65 ppm vinyl to ~55 ppm alkyl).

-

Workup (Critical):

-

Do NOT perform an aqueous basic wash (risk of hydrolysis/elimination).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify via flash column chromatography using a neutral stationary phase (Silica gel) and Hexane/EtOAc gradient.

-

-

Validation: 19F NMR should show a triplet (coupling to CH2) rather than the complex multiplet of the vinyl fluoride.

Protocol B: Radical Decarboxylative Fluorosulfonylation

Objective: Convert carboxylic acids (e.g., native amino acids) directly into aliphatic sulfonyl fluorides.[3]

Reagents:

-

Alkyl Carboxylic Acid (1.0 equiv)

-

N-Fluorobenzenesulfonimide (NFSI) (Source of F)

-

DABSO (Source of SO2)

-

Photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6)

-

Solvent: MeCN/H2O

Workflow:

-

Activation: The carboxylic acid is converted to a redox-active ester (if not using direct HAT conditions) or activated in situ.

-

Irradiation: Blue LED irradiation generates the alkyl radical, which captures SO2 (from DABSO) to form a sulfonyl radical (

). -

Fluorination: The sulfonyl radical abstracts a fluorine atom from NFSI.

-

Purification: Standard aqueous workup is generally safe here as the product lacks the

-leaving group sensitivity of the Michael adducts.

Part 4: Activation Mechanisms & Applications

Once synthesized, the aliphatic sulfonyl fluoride is a "sleeping beauty"—stable until awakened by a specific chemical key.

The Silicon-Fluoride Interaction (The "Click" Trigger)

The most reliable method to ligate these building blocks is via Silicon-assisted SuFEx. The high bond energy of Si-F (135 kcal/mol) drives the reaction.

Figure 2: The thermodynamic engine of SuFEx. The formation of the strong Si-F bond renders the reaction irreversible.

Application: Covalent Protein Labeling

Aliphatic sulfonyl fluorides target Lysine (via

-

Selectivity: Unlike acrylamides (Cysteine targeting), SuFEx probes can target non-cysteine kinomes.

-

Protocol: Incubate protein (10

M) with Aliphatic-SF probe (100

References

-

Sharpless, K. B., et al. (2014).[4][5] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

-

Moses, J. E., et al. (2019). "Ethenesulfonyl Fluoride (ESF): A SuFEx Connector for the Synthesis of Sulfonyl Fluorides." Angewandte Chemie. Link

-

Qin, H. L., et al. (2019).[4] "Ethenesulfonyl Fluoride (ESF) and Its Derivatives in SuFEx Click Chemistry and More." Synthesis. Link

-

Liao, S., et al. (2018). "Decarboxylative Fluorosulfonylation of Aliphatic Carboxylic Acids." Angewandte Chemie. Link

-

Jones, L. H., et al. (2020). "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides." Organic Letters. Link

Sources

Sourcing and Validating High-Purity 2-Ethoxyethane-1-Sulfonyl Fluoride

A Technical Guide for SuFEx Chemistry Applications

Part 1: The Strategic Landscape

2-Ethoxyethane-1-sulfonyl fluoride (CAS: 1934960-30-1) is not a commodity solvent; it is a specialized "warhead" reagent used primarily in SuFEx (Sulfur-Fluoride Exchange) click chemistry.[1] Unlike common reagents, this molecule serves a dual purpose: it acts as a covalent probe for proteome profiling (targeting tyrosine/lysine residues) and as a building block for installing the biologically stable

The Critical Distinction (Senior Scientist Note): Do not confuse this molecule with Perfluoro(2-ethoxyethane)sulfonic acid (CAS 113507-82-7).[1] The latter is a PFAS environmental contaminant.[1][2] The molecule you require is the non-perfluorinated alkyl sulfonyl fluoride, which retains the reactivity necessary for bioconjugation.[1]

The Supply Chain Reality

Availability of this specific linker is often limited to "Make-on-Demand" or "Building Block" catalogs.[1] It is rarely held in bulk inventory by generalist distributors (e.g., Fisher, VWR) without a lead time.

Table 1: Primary Supplier Tier List

| Tier | Supplier | Catalog / Ref | Status | Notes |

| Primary | Enamine | EN300-64025 | Stock/Rapid | The likely original manufacturer.[1] Best for >1g quantities. |

| Secondary | Sigma-Aldrich | 1934960-30-1 | Partner | Often fulfilled by Enamine.[1] Higher markup, easier billing for US/EU labs.[1] |

| Aggregator | MolPort | Varies | Varies | Useful if primary stock is depleted; checks multiple boutique synthesis houses.[1] |

| Custom | WuXi AppTec | Service | Custom | Recommended only for >100g scale-up or GMP requirements.[1] |

Part 2: Procurement & Synthesis Decision Matrix

Because stock levels for specific SuFEx linkers fluctuate, you must employ a dynamic sourcing strategy.[1] If the commercial stock is degraded or unavailable, in-house synthesis is a viable fallback using the "Sharpless On-Water" protocol.[1]

Workflow: Sourcing Decision Tree

(Graphviz diagram describing the logic flow from database search to QC or Synthesis)

Caption: Decision matrix for sourcing vs. synthesizing SuFEx reagents based on availability and purity requirements.

Part 3: Quality Control & Validation (The Core)

As a Senior Scientist, I cannot overstate this: Commercial sulfonyl fluorides degrade. The most common impurity is the corresponding sulfonic acid (hydrolysis product) or the sulfonyl chloride (incomplete synthesis precursor).

The "Self-Validating" QC Protocol

Do not rely solely on the Certificate of Analysis (CoA). Perform the following checks upon receipt:

1.

-

Target Signal: Sulfonyl fluorides typically appear around +50 to +65 ppm (referenced to

) or roughly +30 to +40 ppm (referenced to TFA).[1] -

The Check:

2. GC-MS (For Volatiles)

-

Use a low-temperature method.[1] Sulfonyl fluorides are generally stable, but high injector temps (>250°C) can cause thermal decomposition, leading to false negatives.[1]

3. Hydrolytic Stability Test Before using in a protein assay:

-

Dissolve 1 mg in DMSO.

-

Dilute into PBS (pH 7.4).

-

Monitor by LC-MS or

NMR over 4 hours.

-

Pass Criteria: <5% degradation.[1] If it degrades faster, it will non-specifically label protein surfaces rather than reacting via the specific SuFEx mechanism.[1]

Mechanism of Action & QC Logic

(Graphviz diagram showing the SuFEx reaction and failure modes)

Caption: SuFEx reaction pathway versus hydrolytic degradation. QC must detect the 'Acid' dead-end product.

Part 4: Handling and Safety[1]

-

Toxicity: Alkyl sulfonyl fluorides are potential alkylating agents and serine protease inhibitors (similar to PMSF).[1] Handle in a fume hood.

-

Glassware: If synthesis or distillation is required, be aware that trace HF (from degradation) can etch glass.[1] Use plastic (polypropylene) containers for aqueous storage of fluoride-containing waste.[1]

-

Storage: Store neat at -20°C. Avoid storing as a DMSO stock solution for >1 month, as hygroscopic DMSO accelerates hydrolysis.[1]

References

-

Dong, J., Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

-

PubChem. 2-ethoxyethane-1-sulfonyl fluoride (Compound Summary). [Link][1]

-

Jones, L. H. (2018).[1] "Sulfonyl fluorides in chemical biology and drug discovery." MedChemComm. (Discussion on stability and reactivity profiles). [Link]

Sources

Methodological & Application

Application Note: Protocol for Coupling 2-Ethoxyethane-1-sulfonyl Fluoride with Amines

Executive Summary

This application note details the optimized protocol for coupling 2-Ethoxyethane-1-sulfonyl fluoride (EESF) with primary and secondary amines. Unlike aryl sulfonyl fluorides, this aliphatic analog presents a unique chemoselective challenge: the competition between direct Sulfur(VI) Fluoride Exchange (SuFEx) and base-mediated

While EESF is a robust "click" chemistry reagent utilized for introducing hydrophilic linkers or covalent probes, improper reaction conditions can trigger the loss of ethanol to generate Ethenesulfonyl Fluoride (ESF) , a highly reactive Michael acceptor. This guide provides a self-validating workflow to ensure the selective formation of the target sulfonamide while suppressing elimination side-reactions.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

The Aliphatic SuFEx Challenge

Sulfonyl fluorides are privileged electrophiles in drug discovery due to their resistance to reduction and hydrolysis compared to sulfonyl chlorides. However, 2-Ethoxyethane-1-sulfonyl fluoride possesses acidic

-

Pathway A (Target): Nucleophilic attack by the amine at the sulfur center, displacing fluoride (SuFEx).

-

Pathway B (Side Reaction): Deprotonation at the

-carbon by strong base, leading to

Mechanistic Visualization

The following diagram illustrates the divergent reactivity controlled by base strength and solvent choice.

Figure 1: Divergent reaction pathways. Pathway A (Green) yields the target sulfonamide. Pathway B (Red) leads to elimination.

Pre-Reaction Planning

Reagent Selection Guide

The choice of base and catalyst is the critical determinant of success.

| Component | Recommended | Avoid | Rationale |

| Solvent | Acetonitrile (MeCN), DCM | Water, Methanol | Protic solvents can interfere with H-bonding activation; Water reduces rate. |

| Base | DIPEA (Hünig's Base), TEA | DBU, BEMP, NaH | Strong amidine bases trigger |

| Catalyst | Ca(NTf | DMAP (in excess) | Calcium salts activate the S-F bond without increasing basicity. |

| Stoichiometry | 1.0 eq EESF : 1.1 eq Amine | Excess EESF | Excess electrophile complicates purification. |

Safety Note

Warning: If the reaction mixture turns yellow/brown and develops a pungent, acrid odor, you have likely generated Ethenesulfonyl Fluoride (ESF). ESF is a volatile alkylating agent. Handle all reaction outcomes in a fume hood.

Detailed Experimental Protocols

Method A: Standard Coupling (Primary Amines)

Best for: Simple, nucleophilic primary amines.

-

Preparation: In a 4 mL glass vial equipped with a magnetic stir bar, dissolve Amine (1.0 mmol, 1.0 equiv) in anhydrous Acetonitrile (MeCN) (3.0 mL).

-

Base Addition: Add DIPEA (2.0 mmol, 2.0 equiv). Stir for 5 minutes at Room Temperature (RT).

-

Electrophile Addition: Add 2-Ethoxyethane-1-sulfonyl fluoride (1.1 mmol, 1.1 equiv) dropwise.

-

Note: Do not add the sulfonyl fluoride all at once if the reaction scale is >1g to control exotherm.

-

-

Reaction: Cap the vial and stir at RT for 4–12 hours.

-

Monitoring: Check via LC-MS. The S-F bond is invisible on UV, so monitor the disappearance of the amine peak and appearance of the Product Mass [M+H]+.

-

-

Workup: Dilute with EtOAc (20 mL), wash with 0.1 M HCl (to remove excess amine/DIPEA), then Brine. Dry over MgSO

and concentrate.

Method B: Catalytic SuFEx (Secondary/Sterically Hindered Amines)

Best for: Non-nucleophilic amines or anilines where Method A fails.

-

Preparation: Dissolve Amine (0.5 mmol) and 2-Ethoxyethane-1-sulfonyl fluoride (0.6 mmol) in DCM (2.0 mL).

-

Catalyst Addition: Add Ca(NTf

) -

Base Addition: Add DABCO (1.0 mmol, 2.0 equiv).

-

Why DABCO? It acts as a proton shuttle but is less likely than DBU to cause elimination.

-

-

Reaction: Stir at RT for 12–24 hours.

-

Workup: Filter the reaction mixture through a short pad of silica gel (eluting with EtOAc) to remove the calcium salt. Concentrate and purify via flash chromatography.

Quality Control & Troubleshooting

Self-Validating the Outcome

Use this decision tree to interpret your analytical data.

Figure 2: QC Workflow. Vinyl signals in NMR indicate unwanted elimination.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Product mass -46 Da | Loss of Ethanol (Elimination) | The base is too strong. Switch from TEA/DBU to DIPEA or use Ca(NTf |

| Low Conversion | Poor Nucleophilicity | Use "Si-SuFEx": Silylate the amine first (TMS-amine) and use BTMG catalyst [1]. |

| Hydrolysis (OH product) | Wet Solvent | Sulfonyl fluorides are stable to water, but activated intermediates are not. Dry solvents are mandatory. |

References

-

Dong, J., Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

-

Liu, M., Qin, H.L., et al. (2023).[2] "Discovery of (E)-2-Methoxyethene-1-sulfonyl Fluoride for the Construction of Enaminyl Sulfonyl Fluoride." The Journal of Organic Chemistry. [Link][2]

-

Smedley, C. J., Moses, J. E., et al. (2021).[3] "Accelerated SuFEx Click Chemistry For Modular Synthesis." Angewandte Chemie. [Link]

-

Tribby, A. L., Ball, N. D., et al. (2017).[4] "Pd-Catalyzed Synthesis of Aryl Sulfonyl Fluorides." The Journal of Organic Chemistry. [Link]

Sources

Application Note: Robust Synthesis of 2-Ethoxyethane-1-sulfonyl Fluoride via SuFEx Methodology

Executive Summary

This application note details the synthesis of 2-Ethoxyethane-1-sulfonyl fluoride (CAS: N/A for specific fluoride; Analogous Chloride CAS: 69371-75-1) from its corresponding sulfonyl chloride. This transformation utilizes the Sulfur(VI) Fluoride Exchange (SuFEx) methodology, specifically the Potassium Bifluoride (

The resulting sulfonyl fluoride is a critical "click" chemistry handle, offering superior stability compared to sulfonyl chlorides while retaining specific reactivity toward nucleophiles (e.g., tyrosine residues in proteins) under defined conditions.[1] This protocol is optimized for researchers in drug discovery and chemical biology requiring high-purity linkers for covalent inhibition or proteomic profiling.

Mechanistic Insight & Rationale

Why Sulfonyl Fluorides?

Sulfonyl chlorides (

-

Bond Strength: The S–F bond (

) is significantly stronger than the S–Cl bond ( -

Thermodynamic Sink: The conversion of S–Cl to S–F is driven thermodynamically. The fluoride ion acts as a "hard" nucleophile, displacing the "softer" chloride.

-

SuFEx Reactivity: The S–F bond remains inert until activated by a specific environment (e.g., a protein pocket) or a catalyst (e.g.,

or DBU), allowing for bio-orthogonal applications.[2]

Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution at the sulfur center. Potassium Bifluoride (

Figure 1: Mechanistic pathway of the chloride-fluoride exchange mediated by bifluoride anions.

Experimental Protocol

Reagents and Materials

| Reagent | MW ( g/mol ) | Equiv. | Role | Purity |

| 2-Ethoxyethanesulfonyl chloride | ~172.63 | 1.0 | Substrate | >95% |

| Potassium Bifluoride ( | 78.10 | 2.0 - 2.5 | Fluorinating Agent | >98% |

| Acetonitrile (MeCN) | 41.05 | Solvent | Solvent (Organic) | HPLC Grade |

| Water (DI) | 18.02 | Solvent | Solvent (Aqueous) | Type I |

| Ethyl Acetate | 88.11 | Extraction | Workup | ACS Grade |

Safety Note:

Step-by-Step Procedure

Step 1: Reaction Setup

-

Prepare a solution of 2-Ethoxyethanesulfonyl chloride (1.0 equiv) in Acetonitrile (concentration ~0.5 M).

-

In a separate vessel, dissolve Potassium Bifluoride (

) (2.5 equiv) in a minimal amount of water (approx. 1:1 ratio v/v with the MeCN volume used above, or saturated solution).-

Note: The biphasic nature is crucial. The

stays largely in the aqueous phase, while the sulfonyl chloride stays in the organic phase. The reaction occurs at the interface or via phase transfer.

-

Step 2: Execution

-

Add the aqueous

solution dropwise to the stirring sulfonyl chloride solution at Room Temperature (20–25°C). -

Stir the biphasic mixture vigorously.

-

Time: Conversion is typically rapid (2–4 hours).

-

-

Monitoring: Monitor by TLC (silica gel) or

NMR.-

TLC: Sulfonyl fluorides are often slightly less polar than chlorides.

-

NMR: Look for the appearance of a sulfonyl fluoride signal (typically +50 to +60 ppm relative to

).

-

Step 3: Workup

-

Dilute the reaction mixture with Ethyl Acetate (3x reaction volume).

-

Wash the organic layer with Water (2x) to remove excess bifluoride and salts.

-

Wash with Brine (1x).

-

Dry the organic phase over anhydrous Sodium Sulfate (

) or Magnesium Sulfate. -

Filter and concentrate under reduced pressure (Rotary Evaporator).

-

Caution: Sulfonyl fluorides can be volatile.[3] Do not overheat the bath (>35°C) or apply high vacuum for extended periods if the molecular weight is low.

-

Step 4: Purification

-

The crude product is often >95% pure and requires no chromatography.

-

If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).

Workflow Visualization

Figure 2: Operational workflow for the synthesis of 2-Ethoxyethane-1-sulfonyl fluoride.

Characterization & Quality Control

To ensure the integrity of the synthesized warhead, the following analytical parameters should be verified.

| Method | Expected Observation | Causality/Reasoning |

| Singlet (or triplet) at +50 to +60 ppm | Diagnostic for | |

| Coupling with Fluorine ( | ||

| HRMS | Confirms molecular formula. Note: Sulfonyl fluorides may not ionize easily; look for hydrolysis fragments if parent ion is weak. | |

| IR Spectroscopy | Strong bands ~1400 | Asymmetric and symmetric |

Troubleshooting & Critical Control Points

Hydrolysis (Sulfonic Acid Formation)

-

Symptom: Appearance of a broad peak in

NMR or highly polar spot on TLC. -

Cause: Reaction pH became too acidic or temperature too high.

-

Solution: Ensure the

solution is saturated. Do not use pure water/organic mixtures without the buffering capacity of bifluoride. Keep temperature <30°C.

Incomplete Conversion

-

Symptom: Remaining starting material (chloride) visible by TLC.

-

Cause: Poor phase mixing.

-

Solution: The reaction is biphasic. Vigorous stirring is mandatory to increase the interfacial surface area.

Volatility

-

Risk: Loss of product during rotary evaporation.

-

Mitigation: 2-Ethoxyethane-1-sulfonyl fluoride is a relatively small molecule. Maintain vacuum pressure >20 mbar and bath temperature <30°C.

Applications in Drug Discovery[1][4][5]

The 2-ethoxyethyl side chain provides specific physicochemical advantages:

-

Solubility: The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility compared to alkyl chains.

-

Flexibility: The ethyl linker allows the sulfonyl fluoride warhead to orient correctly within a protein binding pocket.

-

Probe Synthesis: This molecule serves as an excellent linker for PROTACs or fluorescent probes where a covalent attachment to a target protein (e.g., via a specific Lysine or Tyrosine) is desired.

References

-

Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[4][5] Angewandte Chemie International Edition, 53(36), 9430–9448.

-

Davies, J., et al. (2018). "Sulfonyl Fluorides in Chemical Biology." Cell Chemical Biology, 25(6), 761-773.

-

Dong, J., et al. (2014). "SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride." Angewandte Chemie, 126, 9606.

-

National Center for Biotechnology Information (2023). "PubChem Compound Summary for CID 12217349 (Related Sulfonyl Chlorides)."

Sources

- 1. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]

- 2. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-クロロエタンスルホニルクロリド 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]

- 5. accessscience.com [accessscience.com]

Application Note: High-Fidelity Protein Labeling via 2-Ethoxyethane-1-sulfonyl Fluoride (EESF)

[1]

Core Directive & Scientific Rationale

The use of 2-Ethoxyethane-1-sulfonyl fluoride (EESF) represents a targeted approach to SuFEx click chemistry .[1] Unlike traditional electrophiles (e.g., N-hydroxysuccinimide esters) that rapidly hydrolyze or react indiscriminately with surface lysines, EESF utilizes the unique stability of the S(VI)-F bond.

Why EESF?

-

Tunable Reactivity: As an aliphatic sulfonyl fluoride, EESF is less electrophilic than its aryl counterparts (aryl fluorosulfates).[1] This reduces background noise and requires specific local environments (e.g., a basic pocket or proximity effect) to react, enhancing site-selectivity.[1]

-

19F NMR Utility: The fluorine atom in the unreacted warhead and the distinct absence of it (or shift in chemical environment if using a bifunctional analog) makes it a powerful probe for 19F NMR spectroscopy , allowing researchers to monitor protein conformational changes without bulky fluorophores.

-

Physicochemical Properties: The ethoxyethyl tail provides improved water solubility compared to pure alkyl chains, minimizing protein precipitation during labeling.[1]

Mechanism of Action: The SuFEx Pathway

The labeling mechanism relies on the nucleophilic attack of a protein residue (typically Tyrosine-OH or Lysine-NH2) on the sulfur center, displacing fluoride.[1][2]

Key Mechanistic Insight:

-

Tyrosine: Reaction is favored in basic pH (pH > 8.[1]0) or catalytic microenvironments where the phenol is deprotonated to phenolate.[1]

-

Lysine: Reacts via the

-amino group, often requiring proximity or high local concentration.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Signaling & Reaction Pathway Diagram

Figure 1: The SuFEx reaction pathway.[2][3] The protein nucleophile attacks the sulfur center of EESF, passing through a transition state to form a stable covalent sulfonyl linkage while ejecting fluoride.

Experimental Protocols

Protocol A: General Protein Labeling (Mass Spectrometry/NMR)

Objective: Covalently attach the ethoxyethane-sulfonyl moiety to surface-accessible Tyrosine or Lysine residues for mass-tagging or NMR structural analysis.[1]

Reagents Required:

-

Target Protein: Purified (1–5 mg/mL) in non-nucleophilic buffer.[1]

-

EESF Stock: 100 mM in anhydrous DMSO (Freshly prepared).

-

Reaction Buffer: 50 mM HEPES or Phosphate Buffer, pH 7.5 – 8.5.

-

Critical Note: Avoid TRIS, Glycine, or buffers with primary amines, as they will compete with the protein for the sulfonyl fluoride.

-

Step-by-Step Methodology:

-

Buffer Exchange: Ensure the protein is in HEPES/Phosphate (pH 8.0 recommended for Tyrosine bias).[1] Remove any DTT or Mercaptoethanol if possible, though SuFEx is generally tolerant of thiols compared to maleimides.[1]

-

Probe Addition: Add EESF stock to the protein solution to a final concentration of 0.5 mM to 2 mM (typically 10–50x molar excess over protein).

-

Solvent Control: Ensure final DMSO concentration is < 5% (v/v) to prevent denaturation.[1]

-

-

Incubation: Incubate at 25°C for 4 to 12 hours .

-

Expert Insight: Aliphatic sulfonyl fluorides react slower than aryl fluorosulfates.[1] If no labeling is observed after 4 hours, increase pH to 8.5 or extend time to overnight at 4°C.

-

-

Quenching: Stop the reaction by adding 100 mM Tris-HCl (pH 8.0) or reacting with a small molecule amine (e.g., ethylamine) for 30 minutes. This scavenges remaining EESF.[1]

-

Purification: Remove excess probe and quench byproducts via Zeba Spin Desalting Columns (7K MWCO) or dialysis against the storage buffer.

-

Validation:

Protocol B: Residue Mapping (Trypsin Digestion)

Objective: Identify exactly which residues (Tyr vs. Lys) are modified.[1]

-

Perform Protocol A.

-

Denature protein (8M Urea), reduce (TCEP), and alkylate (Iodoacetamide).

-

Dilute Urea to <1M and digest with Trypsin (sequencing grade) overnight.

-

LC-MS/MS Analysis:

Data Presentation & Analysis

Expected Reactivity Profile

The following table summarizes the expected reactivity of EESF compared to other common probes.

| Parameter | Aliphatic Sulfonyl Fluoride (EESF) | Aryl Fluorosulfate (SuFEx) | NHS-Ester (Classic) |

| Primary Target | Tyrosine (pH > 8), Lysine | Tyrosine, Lysine, Histidine | Lysine (N-term) |

| Reactivity | Low/Moderate (Tunable) | High | Very High (Fast) |

| Hydrolysis Stability | High (Hours to Days) | Moderate | Low (Minutes) |

| Selectivity | Driven by local pKa/proximity | Broad spectrum | Surface accessible |

| Mass Shift | +136.16 Da | Variable | Variable |

Interpretation of Results

-

Scenario 1: No Labeling.

-

Scenario 2: Precipitation.

References & Authoritative Grounding

-

Sharpless, K. B., et al. (2014). "SuFEx: A New Family of Click Reactions."[1] Angewandte Chemie International Edition. Defines the foundational chemistry of Sulfur-Fluoride Exchange.

-

Jones, L. H. (2018). "Sulfonyl Fluorides for Chemical Biology."[1] ACS Chemical Biology.[1] Discusses the stability and specificity of aliphatic vs. aryl sulfonyl fluorides.

-

Enamine Ltd. "Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry."[1] Technical documentation on the specific class of reagents including EESF.[1][4][5]

-

Grimster, N. P., et al. (2019). "Arylfluorosulfates inactivate intracellular lipid binding protein(s) through chemoselective SuFEx reaction."[1] Journal of the American Chemical Society.[1][6] Demonstrates Tyrosine targeting.[1][7]

Disclaimer

This protocol involves the use of reactive electrophiles.[1][6][8][9] Always consult the Safety Data Sheet (SDS) for 2-Ethoxyethane-1-sulfonyl fluoride (CAS 1934960-30-1) before handling. Perform all synthesis and labeling in a fume hood.

Sources

- 1. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine [enamine.net]

- 2. Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.uva.nl [pure.uva.nl]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of (E)-2-Methoxyethene-1-sulfonyl Fluoride for the Construction of Enaminyl Sulfonyl Fluoride [organic-chemistry.org]

- 6. A rapid access to aliphatic sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Advancing Protein Therapeutics through Proximity-Induced Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Activity-Based Protein Profiling (ABPP) with Sulfonyl Fluoride Probes

Unlocking the "Undruggable": Context-Dependent Covalent Modification of Tyrosine, Lysine, and Histidine

Executive Summary

While cysteine-targeting acrylamides have dominated the landscape of targeted covalent inhibitors (TCIs), they address only the ~2% of the proteome containing functional cysteines. This guide details the application of Sulfonyl Fluoride (SF) probes using Sulfur-Fluoride Exchange (SuFEx) chemistry.[1][2] Unlike indiscriminate electrophiles, SF probes function as "sleeping beauties"—they remain inert in aqueous solution until activated by the specific electrostatic environment of a protein binding pocket. This context-dependent reactivity allows researchers to map functional Tyrosine, Lysine, Serine, and Histidine residues, significantly expanding the ligandable proteome beyond cysteine.

Mechanism of Action: The SuFEx Paradigm

The core of this technology is SuFEx , a click-chemistry reaction defined by K. Barry Sharpless.[3] In the context of ABPP, the sulfonyl fluoride warhead does not rely solely on the nucleophilicity of the target residue. Instead, it requires a "catalytic triad" effect within the protein pocket:

-

Recognition: The probe binds reversibly to the pocket (

). -

Activation: Local hydrogen bond donors (e.g., backbone amides, side chains) stabilize the fluoride leaving group.

-

Conjugation: A proximal nucleophile (Tyr-OH, Lys-NH2, His-NH) attacks the sulfur center, ejecting fluoride and forming a stable sulfonamide or sulfonate linkage (

).

Diagram 1: SuFEx Activation Mechanism

Caption: The "Context-Dependent" reactivity of Sulfonyl Fluorides. The warhead remains stable until activated by the local protein environment.

Probe Selection & Experimental Design

Selecting the right SF probe is critical.[4] Unlike promiscuous alkylating agents, the reactivity of SF is tunable based on the scaffold.

| Probe Class | Reactivity Profile | Target Residues | Primary Application |

| Aryl-Sulfonyl Fluorides | Tunable (Moderate) | Tyr, Lys (Context-driven) | Kinase profiling (ATP pocket), Nuclear receptors. |

| Alkyl-Sulfonyl Fluorides | Higher Reactivity | Ser, Thr, Broad | Serine hydrolase profiling; broader metabolic enzyme mapping. |

| Fluorosulfates (Ar-OSO₂F) | Lower Reactivity | Tyr (High specificity) | "Tyrosine-Click" probes; highly specific, require tight binding. |

| Probe "Scaffold" | N/A | N/A | Broad Profiling: Use simple aryl-SF "scouts".Targeted: Attach SF to a known reversible inhibitor (e.g., Dasatinib-SF). |

Comprehensive Protocol: Gel-Free ABPP

Objective: Identification of SF-labeled proteins via LC-MS/MS using a biotin-enrichment strategy.

Reagents & Buffers

-

Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% NP-40, Protease Inhibitors (EDTA-free). Note: Avoid Tris buffer during labeling as primary amines may compete at high pH/concentrations, though SF is less sensitive to this than NHS-esters.

-

Click Reagents:

-

Biotin-Azide (or Desthiobiotin-Azide for reversible elution/cleaner MS data).

-

TBTA (Ligand) or THPTA (Water-soluble ligand).

-

CuSO₄ (50 mM stock).

-

TCEP (50 mM stock, fresh).

-

-

Digestion: Sequencing grade Trypsin/LysC.

Step-by-Step Workflow

Phase 1: Labeling (Live Cell or Lysate)[5]

-

Preparation:

-

Lysate: Dilute proteome to 1–2 mg/mL in Lysis Buffer.

-

Live Cell: Treat adherent cells at 80-90% confluence.

-

-

Probe Incubation:

-

Add SF Probe (typically 1–50 µM final concentration).

-

Include a DMSO-only control.

-

Competition Control: Pre-incubate with excess competitor (e.g., parent inhibitor or ATP) for 30 min before adding probe to validate specificity.

-

Incubate for 60 minutes at 37°C (Live cells) or RT (Lysate).

-

-

Termination:

-

Live Cell: Wash 3x with cold PBS, harvest, and lyse.

-

Lysate: Proceed directly to Click Chemistry.

-

Phase 2: Click Chemistry & Enrichment

-

Reaction Mix: To 100 µL lysate (1 mg/mL), add reagents in this strict order :

-

100 µM Biotin-Azide

-

1 mM TCEP (Reduces disulfides and Cu(II))

-

100 µM TBTA (Stabilizes Cu(I))

-

1 mM CuSO₄

-

-

Incubation: Vortex and incubate for 1 hour at RT in the dark.

-

Precipitation: Add 4 volumes of cold Methanol/Chloroform (4:1) to precipitate proteins and remove excess unreacted probe. Spin at 14,000 x g for 10 min. Wash pellet 2x with cold Methanol.

-

Solubilization: Resuspend pellet in 1.2% SDS/PBS. Heat at 90°C for 5 min.

-

Streptavidin Enrichment:

-

Dilute SDS to <0.2% with PBS.

-

Incubate with Streptavidin-Agarose beads for 2–4 hours at RT.

-

Stringent Washing: Wash beads with 1% SDS, then 4M Urea, then 50 mM HEPES (removes non-covalent binders).

-

Phase 3: On-Bead Digestion & MS

-

Reduction/Alkylation: Treat beads with 5 mM DTT (30 min), then 10 mM Iodoacetamide (30 min, dark).

-

Digestion: Add Trypsin (1 µg) directly to beads. Incubate overnight at 37°C.

-

Elution: Collect supernatant containing peptides.

-

LC-MS/MS: Analyze on high-resolution Q-Exactive or equivalent.

Diagram 2: Experimental Workflow

Caption: Standard ABPP workflow for Sulfonyl Fluoride probes. Critical wash steps ensure removal of non-covalent background.

Data Analysis & Interpretation

When analyzing MS data from SF-ABPP, standard search parameters must be modified.

-

Variable Modifications:

-

You must define the specific mass shift of your probe on Tyrosine (Y), Lysine (K), Serine (S), Histidine (H), and Threonine (T) .

-

Example: If using a probe with mass 300 Da, the added mass is Probe MW - HF (20 Da) . The fluoride is lost!

-

Mass Shift = MW(Probe) - 20.006 Da.

-

-

Filtering Candidates:

-

Enrichment Ratio: Compare Probe vs. DMSO control. A ratio > 4:1 usually indicates a valid hit.

-

Competition: If a competitor was used, look for >50% signal reduction in the competition channel.

-

-

Site Localization: Use PTM scoring algorithms (e.g., phosphoRS or A-score) to pinpoint the exact residue modified, as SF can "hop" to nearby nucleophiles if the primary target is sterically hindered.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Background / Non-Specific Binding | Inefficient washing or high probe concentration. | Use 4M Urea washes during bead enrichment. Titrate probe down (1 µM). |

| Low Labeling Efficiency | Probe hydrolysis or poor solubility. | SF is stable, but avoid long storage in aqueous buffer. Add probe from fresh DMSO stock. |

| No MS Signal | Poor Click reaction or Ionization suppression. | Refresh TCEP/CuSO₄. Ensure SDS is depleted before MS injection. Use Desthiobiotin for better elution. |

| Precipitation during Click | High protein conc. or copper instability. | Dilute lysate to 1 mg/mL. Use THPTA ligand instead of TBTA for better water solubility. |

References

-

Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3] Angewandte Chemie International Edition. Link

-

Kelly, J. W., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes.[4][6] Journal of the American Chemical Society.[4][5][6][7] Link[4][6]

-

Jones, L. H. (2018). Sulfonyl Fluoride Chemical Probes: A Decade of Activity-Based Protein Profiling. ACS Chemical Biology. Link

-

Cravatt, B. F., et al. (2017). Global Profiling of the Lysine Reactome. Nature Chemistry. Link

-

Narayanan, A. & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Link

Sources

- 1. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 6. escholarship.org [escholarship.org]

- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

Application Note: Characterizing the Reaction Kinetics of 2-Ethoxyethane-1-sulfonyl Fluoride in Aqueous Buffers for Covalent Probe Development

Abstract

This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to characterize the reaction kinetics of 2-Ethoxyethane-1-sulfonyl fluoride in aqueous buffer systems. Sulfonyl fluorides have emerged as a pivotal class of electrophilic warheads for the development of covalent chemical probes and targeted therapeutics due to their unique balance of stability and reactivity.[1][2][3][4] This document outlines the underlying principles of sulfonyl fluoride reactivity, details factors influencing reaction times, and presents robust, step-by-step protocols for determining both hydrolytic stability and reactivity with nucleophilic biomolecules. The provided methodologies are designed to be self-validating, ensuring reproducible and reliable kinetic data.

Introduction to 2-Ethoxyethane-1-sulfonyl Fluoride and its Application

2-Ethoxyethane-1-sulfonyl fluoride is an aliphatic sulfonyl fluoride that holds promise as a versatile covalent modifier for biological macromolecules. Unlike highly reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability in aqueous media, a critical attribute for biological applications.[2][5] The core of their utility lies in the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a "click chemistry" transformation where the sulfonyl fluoride moiety selectively reacts with nucleophilic amino acid residues such as lysine, tyrosine, histidine, and serine within a protein's binding pocket.[1][6][7] This targeted covalent modification can lead to irreversible inhibition of enzyme activity or stabilization of protein-protein interactions, offering therapeutic advantages like enhanced potency and prolonged duration of action.[2][8][9] The ethoxyethane moiety of the title compound can influence its solubility and pharmacokinetic properties. Understanding the reaction kinetics of 2-Ethoxyethane-1-sulfonyl fluoride is paramount for its effective deployment as a chemical probe or therapeutic agent.

The Chemistry of Sulfonyl Fluoride Reactivity in Aqueous Environments

The reactivity of sulfonyl fluorides is a delicate balance between their stability to hydrolysis and their susceptibility to nucleophilic attack by amino acid side chains.[3][4][8]

The Competing Reactions: Hydrolysis vs. Nucleophilic Attack

In an aqueous buffer, 2-Ethoxyethane-1-sulfonyl fluoride is subject to two primary competing reactions:

-

Hydrolysis: Reaction with water, leading to the formation of the corresponding sulfonic acid and hydrofluoric acid. This is generally an undesired side reaction.

-

Nucleophilic Attack (Aminolysis/Phenolysis): Reaction with a nucleophilic amino acid residue (e.g., the epsilon-amino group of lysine or the hydroxyl group of tyrosine) on a target biomolecule, forming a stable sulfonamide or sulfonate ester linkage, respectively. This is the desired on-target reaction.

The rates of these reactions are influenced by several factors, including pH, buffer composition, and the electronic and steric properties of the sulfonyl fluoride itself.[5][8]

Reaction Mechanism

The reaction with nucleophiles proceeds via a nucleophilic substitution at the sulfur atom. The general mechanism is an associative SN2(S) pathway.[10] The reaction rate is dependent on the nucleophilicity of the attacking species.

Caption: Generalized reaction mechanism of a sulfonyl fluoride with an amine nucleophile.

Factors Influencing Reaction Time

The observed reaction rate of 2-Ethoxyethane-1-sulfonyl fluoride in an aqueous buffer is a composite of its intrinsic reactivity and the specific experimental conditions. Key factors include:

-

pH: The pH of the buffer significantly impacts the protonation state of nucleophilic amino acid residues. For instance, the lysine side chain (pKa ~10.5) is predominantly protonated at physiological pH and thus a poor nucleophile. However, the small fraction of deprotonated lysine can react, and reactions are often faster at slightly basic pH.[11] Tyrosine (pKa ~10.5) also becomes a better nucleophile at higher pH.

-

Buffer Nucleophilicity: Certain buffer components (e.g., Tris, HEPES) are themselves nucleophiles and can react with the sulfonyl fluoride, leading to an overestimation of its instability. It is crucial to use non-nucleophilic buffers like phosphate-buffered saline (PBS) or MOPS for kinetic studies.

-

Temperature: As with most chemical reactions, the rate of both hydrolysis and nucleophilic attack will increase with temperature.

-

Co-solvents: Organic co-solvents like DMSO or ethanol, often used to dissolve sulfonyl fluorides, can influence the reaction rate by altering the polarity of the medium.

Experimental Protocols

The following protocols provide a framework for systematically evaluating the reaction kinetics of 2-Ethoxyethane-1-sulfonyl fluoride.

Protocol 1: Determination of Hydrolytic Stability

This protocol assesses the intrinsic stability of 2-Ethoxyethane-1-sulfonyl fluoride in an aqueous buffer in the absence of a target nucleophile.

Objective: To determine the half-life (t1/2) of 2-Ethoxyethane-1-sulfonyl fluoride hydrolysis.

Materials:

-

2-Ethoxyethane-1-sulfonyl fluoride

-

Anhydrous DMSO

-

Aqueous buffer (e.g., 100 mM PBS, pH 7.4)

-

Quenching solution (e.g., 1% formic acid in acetonitrile)

-

LC-MS system

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 2-Ethoxyethane-1-sulfonyl fluoride in anhydrous DMSO.

-

Reaction Initiation: In a thermostatted vessel at 37 °C, add the stock solution to the pre-warmed aqueous buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is low (e.g., <1%) to minimize solvent effects.

-

Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by diluting the aliquot 1:1 with the quenching solution. This stops the hydrolysis and prepares the sample for analysis.

-

LC-MS Analysis: Analyze the quenched samples by LC-MS to monitor the disappearance of the parent compound (2-Ethoxyethane-1-sulfonyl fluoride) and the appearance of the sulfonic acid hydrolysis product.

-

Data Analysis: Plot the natural logarithm of the peak area of the parent compound versus time. The data should fit a first-order decay curve. The rate constant for hydrolysis (khyd) is the negative of the slope. The half-life is calculated as t1/2 = ln(2) / khyd.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sulfonyl Fluorides - Enamine [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06993A [pubs.rsc.org]

Application Note: Bioconjugation with 2-Ethoxyethane-1-sulfonyl fluoride (EESF)

This Application Note and Protocol guide details the use of 2-Ethoxyethane-1-sulfonyl fluoride (EESF) in bioconjugation.

While often utilized in material science (e.g., battery electrolytes) for its electrochemical stability, EESF represents a distinct class of Alkyl Sulfonyl Fluoride reagents in chemical biology. Unlike its vinyl analogue (Ethenesulfonyl fluoride, ESF), which acts as a Michael acceptor, EESF functions primarily through Sulfur-Fluoride Exchange (SuFEx) . This guide focuses on its application as a covalent "warhead" for site-selective protein modification, particularly targeting Tyrosine and Lysine residues under biocompatible conditions.

Introduction & Mechanistic Insight

2-Ethoxyethane-1-sulfonyl fluoride (EESF) (CAS: 1934960-30-1) is an aliphatic sulfonyl fluoride characterized by an ethoxy-ethyl tail. In the context of bioconjugation, it serves as a SuFEx electrophile .

The SuFEx Mechanism vs. Michael Addition

A critical distinction must be drawn between EESF and other common sulfonyl fluorides:

-

Ethenesulfonyl Fluoride (ESF): Contains a vinyl group (

). It reacts primarily via Michael addition with Cysteine (thiol) residues. -

2-Ethoxyethane-1-sulfonyl fluoride (EESF): Contains a saturated ethyl chain with a

-ethoxy group (

This unique reactivity profile makes EESF a chemoselective probe for "harder" nucleophiles like Tyrosine (phenol) and Lysine (amine) , avoiding the rapid non-specific thiol alkylation seen with Michael acceptors.

Key Applications

-

Covalent Fragment Screening: EESF acts as a low-molecular-weight fragment to probe "ligandability" of protein pockets, particularly those lacking Cysteines.

-

Surface Capping: Used to permanently block reactive surface Lys/Tyr residues to prevent aggregation or modulate surface charge.

-

Warhead Optimization: Serves as a stable, aliphatic alternative to aryl sulfonyl fluorides in Targeted Covalent Inhibitor (TCI) design.

Chemical Properties & Stability[1][2][3][4]

| Property | Specification | Expert Note |

| Structure | Aliphatic tail provides flexibility; Sulfonyl fluoride is the reactive warhead. | |

| Molecular Weight | 156.18 Da | Low MW minimizes steric perturbation of the protein structure. |

| Hydrolytic Stability | High ( | The S-F bond is kinetically stable in water, reacting only when "activated" by a specific protein environment or catalyst. |

| Reactivity Profile | SuFEx (Substitution) | Targets Tyr (via phenol activation) and Lys (via |

| Solubility | Moderate (Organic/Aqueous) | Dissolve in DMSO or DMF as a 100 mM stock before dilution into buffer. |

Experimental Protocols

Protocol A: Tyrosine-Selective Labeling (SuFEx)

This protocol utilizes the unique ability of sulfonyl fluorides to modify Tyrosine residues, often facilitated by the local protein environment or mild activation.

Materials:

-

Target Protein (1 mg/mL in PBS, pH 7.4)

-

EESF (100 mM stock in DMSO)

-

Buffer: 50 mM Phosphate or Tris-HCl, pH 7.4 – 8.0

-

Optional Catalyst: DABCO (1,4-Diazabicyclo[2.2.2]octane) for enhanced reactivity.

Workflow:

-

Preparation: Dilute the protein to 20

M in reaction buffer. -

Reagent Addition: Add EESF to a final concentration of 200–500

M (10–25x molar excess). Keep final DMSO concentration -

Incubation: Incubate at 37°C for 4–12 hours .

-

Note: Aliphatic sulfonyl fluorides like EESF are less reactive than aryl analogs. Extended incubation or slightly higher pH (pH 8.0) may be required.

-

-

Quenching: Stop the reaction by passing the sample through a desalting column (e.g., Zeba Spin, 7K MWCO) or dialysis to remove excess EESF.

-

Validation: Analyze via Intact Protein LC-MS. Look for a mass shift of +136.17 Da (Adduct:

).-

Calculation: MW(EESF) - MW(HF) =

.

-

Protocol B: Lysine Modification (pH-Modulated)

To target surface Lysines, the pH is elevated to increase the fraction of deprotonated

Workflow:

-

Buffer Exchange: Exchange protein into 0.1 M Borate Buffer (pH 8.5–9.0) or 0.1 M Carbonate Buffer (pH 9.0) .

-

Critical: Avoid amine-containing buffers (Tris, Glycine) as they will compete with the protein for the EESF.

-

-

Reaction: Add EESF (50x molar excess) to the protein solution.

-

Incubation: Incubate at Room Temperature for 2–6 hours .

-

Quenching: Add 10% volume of 1 M Tris-HCl (pH 7.5) to quench unreacted EESF.

-

Analysis: Tryptic digestion followed by Peptide Mapping LC-MS/MS to identify modified Lysine residues (Modification mass: +136.17 Da).

Visualizing the Workflow

The following diagram illustrates the decision matrix for using EESF versus ESF and the resulting bioconjugation pathways.

Caption: Comparative workflow for EESF (SuFEx) vs. ESF (Michael Addition) in protein bioconjugation.

Data Interpretation & Troubleshooting

Mass Spectrometry Analysis

When analyzing EESF-labeled proteins, the specific mass shift is diagnostic.

| Observation | Interpretation | Action |

| +136 Da Shift | Successful mono-labeling (SuFEx adduct). | Proceed to peptide mapping to identify site (Lys vs Tyr). |

| +156 Da Shift | Non-covalent adduct or incorrect calculation. | Wash sample thoroughly; check for salt adducts. |

| No Labeling | Low reactivity of aliphatic sulfonyl fluoride. | Increase pH to 8.5 (for Lys) or add 1 mM DABCO (for Tyr). Increase incubation time. |

| Precipitation | Over-labeling of surface Lysines (loss of charge). | Reduce EESF molar excess (try 5x–10x). |

Mechanism Validation

To confirm the bond is a sulfonamide (Lys) or sulfonate (Tyr) and not a disulfide artifact:

-

Stability Test: Incubate the labeled protein in 10 mM DTT or

-mercaptoethanol. SuFEx bonds (S-N, S-O) are stable to reduction, whereas disulfides will cleave. -

Hydrolysis Test: Incubate in high pH (pH 10) overnight. Sulfonamides are generally stable; phenolic sulfonates (Tyr) may slowly hydrolyze.

References

-

Dong, J., Sharpless, K. B., Kwisnek, L., Oakdale, J. S., & Fokin, V. V. (2014). SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride-Amine/Alcohol Bifunctional Monomers. Angewandte Chemie International Edition, 53(36), 9466–9470. Link

-

Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(9), 4950–4958. Link

-

Wang, J., et al. (2025). Electrolytomics: A Unified Big Data Approach for Electrolyte Design and Discovery. ChemRxiv (Preprint). Link(Cited for physical properties and stability data of EESF).

-

Grimster, N. P., et al. (2013). Aromatic Sulfonyl Fluorides as Kinetic Probes for the Covalent Labeling of Proteins.[1] Journal of the American Chemical Society, 135(15), 5656–5668. Link

-

Sigma-Aldrich. Product Specification: 2-Ethoxyethane-1-sulfonyl fluoride (CAS 1934960-30-1).[2] Link

Sources

Application Notes & Protocols: Late-Stage Functionalization of Small Molecules with Sulfonyl Fluorides

Introduction: The Rise of the Sulfonyl Fluoride Moiety in Drug Discovery

Late-stage functionalization (LSF) is a paradigm-shifting strategy in medicinal chemistry and drug discovery. It allows for the modification of complex molecules at a late point in their synthesis, which can dramatically accelerate the generation of new chemical entities (NCEs) and the exploration of structure-activity relationships (SAR).[1] Among the various functional groups employed in LSF, the sulfonyl fluoride (-SO₂F) has emerged as a particularly powerful and versatile warhead.[2] This is due to its unique balance of stability and reactivity; sulfonyl fluorides are remarkably stable to hydrolysis and reduction under physiological conditions, yet can be coaxed to react with specific nucleophiles under controlled conditions.[2][3]

The resurgence of interest in sulfonyl fluorides has been significantly propelled by the development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept introduced by K. Barry Sharpless.[4][5] SuFEx is a new generation of click chemistry that relies on the reliable and selective reaction of a sulfonyl fluoride with a nucleophile.[4][6] This has opened up new avenues for bioconjugation, chemical probe development, and the design of covalent inhibitors.[7][8] Sulfonyl fluorides have been shown to form stable covalent bonds with the side chains of several amino acids, including lysine, tyrosine, and histidine, expanding the range of protein targets beyond the traditional focus on cysteine.[6][9]

These application notes provide a comprehensive overview of the key methodologies for the late-stage introduction of sulfonyl fluorides into small molecules, complete with detailed experimental protocols for researchers in drug development and chemical biology.

Core Methodologies for Late-Stage Sulfonyl Fluoride Installation

Several robust methods have been developed for the late-stage introduction of the sulfonyl fluoride group. The choice of method often depends on the available functional groups on the parent molecule and the desired substitution pattern.

SuFEx Chemistry: A Gateway to Functionalization

Sulfur(VI) Fluoride Exchange (SuFEx) is a cornerstone of modern sulfonyl fluoride chemistry.[4][5] It typically involves the reaction of a precursor, often a phenol or an amine, with a sulfuryl fluoride source to generate a fluorosulfate or a sulfamoyl fluoride, respectively. These can then act as hubs for further diversification. A key reagent in this area is sulfuryl fluoride (SO₂F₂), a gas that can be challenging to handle in a standard laboratory setting.[10][11] Recent innovations, such as the use of metal-organic frameworks (MOFs) to store and deliver SO₂F₂, are making this reagent more accessible.[10][11]

Workflow for SuFEx-based Late-Stage Functionalization

Caption: General workflow for SuFEx-mediated late-stage functionalization.

From Thiols and Disulfides: An Electrochemical Approach

A green and efficient method for the synthesis of sulfonyl fluorides involves the electrochemical oxidative coupling of readily available thiols or disulfides with a fluoride source like potassium fluoride (KF).[12] This approach avoids the use of harsh oxidants and proceeds under mild conditions, making it suitable for complex molecules.[12][13]

Palladium-Catalyzed Cross-Coupling Reactions

For molecules bearing aryl or vinyl halides (or pseudohalides), palladium-catalyzed cross-coupling reactions offer a powerful tool for installing the sulfonyl fluoride moiety. For instance, the Heck-Matsuda coupling can be used to synthesize 2-arylethenesulfonyl fluorides.[14] Another approach involves the palladium-catalyzed sulfonylation of aryl bromides using a masked sulfonyl fluoride precursor like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct).[13]

Photochemical Methods: Harnessing the Power of Light

Visible-light photoredox catalysis has emerged as a mild and versatile platform for late-stage functionalization.[15][16][17] These methods often involve the generation of sulfonyl radical intermediates that can participate in a variety of transformations.[15][18] For example, a photoredox-catalyzed allylic C-H fluorosulfonylation of alkenes has been developed, providing access to allyl sulfonyl fluorides.[16] Another strategy involves the visible-light-mediated sulfonylation of anilines with sulfonyl fluorides.[17]

Conceptual Scheme for Photoredox-Catalyzed LSF

Caption: Simplified mechanism of photoredox-catalyzed sulfonylfluorination.

Experimental Protocols

Protocol 1: In Situ SuFEx Functionalization of a Phenolic Drug Candidate for High-Throughput Screening

This protocol is adapted for the rapid, parallel synthesis of arylfluorosulfate derivatives in a 96-well plate format, ideal for initial biological screening.[5][19][20]

Materials:

-

96-well polypropylene microtiter plate with cap mat

-

Phenolic drug candidate stock solution (100 mM in anhydrous DMSO)

-

Sulfuryl fluoride (SO₂F₂) gas or a saturated solution in an appropriate solvent (e.g., toluene)

-

Triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous solvent (e.g., acetonitrile, THF, or dichloromethane)

-

Multichannel pipette

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

Plate Preparation: In an inert atmosphere glovebox, add 10 µL of the phenolic drug candidate stock solution (100 mM, 1 µmol) to each well of the 96-well plate.

-

Solvent and Base Addition: Using a multichannel pipette, add 90 µL of anhydrous solvent to each well. Then, add 2 µL of Et₃N (or an equivalent amount of another suitable base).

-

Sulfuryl Fluoride Addition:

-

Gas-based method: Place the 96-well plate in a sealed container. Purge the container with SO₂F₂ gas and maintain a positive pressure for 1-2 hours at room temperature.

-

Liquid-based method: Prepare a saturated solution of SO₂F₂ in the chosen anhydrous solvent. Add an excess (e.g., 5-10 equivalents) of the SO₂F₂ solution to each well. Seal the plate with a cap mat.

-

-

Reaction: Allow the plate to react at room temperature for 2-4 hours. The reaction can be monitored by taking a small aliquot from a test well and analyzing by LC-MS.

-

Quenching and Work-up: Unseal the plate in a well-ventilated fume hood. Add 50 µL of methanol to each well to quench any remaining SO₂F₂. Evaporate the solvent under a stream of nitrogen or in a vacuum centrifuge.

-

Analysis and Screening: Dissolve the crude product in an appropriate solvent (e.g., DMSO) for direct use in biological assays.[5][19] Analyze the conversion and purity by LC-MS.[21]

Data Presentation:

| Drug Candidate | Phenol Precursor (m/z) | Fluorosulfate Product (m/z) | Conversion (%) |

| Compound A | 250.1 | 332.0 | >95 |

| Compound B | 312.2 | 394.1 | 92 |

| Compound C | 450.3 | 532.2 | >98 |

Conversion determined by LC-MS analysis of the crude reaction mixture.

Protocol 2: Electrochemical Synthesis of an Aryl Sulfonyl Fluoride from a Thiol

This protocol describes a general procedure for the electrochemical synthesis of sulfonyl fluorides from thiols.[12]

Materials:

-

Undivided electrochemical cell with graphite anode and stainless steel cathode

-

Constant current power supply

-

Magnetic stirrer and stir bar

-

Aryl thiol (1.0 mmol)

-

Potassium fluoride (KF) (5.0 mmol)

-

Pyridine (1.0 mmol)

-

Acetonitrile (CH₃CN) (10 mL)

-

1 M Hydrochloric acid (HCl) (10 mL)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Cell Setup: To the electrochemical cell, add the aryl thiol (1.0 mmol), KF (5.0 mmol), pyridine (1.0 mmol), CH₃CN (10 mL), and 1 M HCl (10 mL).

-

Electrolysis: Insert the graphite anode and stainless steel cathode. Stir the biphasic mixture vigorously. Apply a constant current of 20 mA and conduct the electrolysis at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: After the reaction is complete, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Characterization: Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl sulfonyl fluoride. Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Analytical Characterization:

The successful synthesis of sulfonyl fluorides can be confirmed by various analytical techniques:

-

¹⁹F NMR Spectroscopy: The sulfonyl fluoride group gives a characteristic singlet in the ¹⁹F NMR spectrum, typically between +40 and +70 ppm.

-

Mass Spectrometry: The molecular ion corresponding to the sulfonyl fluoride product should be observed.

-

Gas Chromatography (GC): For volatile sulfonyl fluorides, GC can be used for quantification, often with an electron capture detector (ECD) or mass spectrometry (MS).[22]

Applications in Drug Discovery and Chemical Biology

The late-stage introduction of sulfonyl fluorides has had a significant impact on several areas of research:

-

Covalent Inhibitors: Sulfonyl fluorides can act as "warheads" to form covalent bonds with specific amino acid residues in a protein's binding pocket, leading to potent and selective inhibitors.[6][9]

-

Chemical Probes: Sulfonyl fluoride-containing molecules are used as activity-based probes to identify and characterize enzyme function and for chemoproteomic profiling.[8]

-

Fragment-Based Drug Discovery (FBDD): Small fragments containing a sulfonyl fluoride moiety can be screened for binding to a target protein. Hits can then be elaborated into more potent leads.[23]

-

Bioconjugation: The reliable reactivity of sulfonyl fluorides makes them excellent handles for conjugating molecules to biomolecules, such as proteins or antibodies.[7]

Conclusion and Future Outlook

The late-stage functionalization of small molecules with sulfonyl fluorides has become an indispensable tool in the modern drug discovery toolbox. The development of new methodologies, including SuFEx click chemistry and photoredox catalysis, has made this transformation more accessible and versatile.[2][18] As our understanding of the reactivity and biological compatibility of sulfonyl fluorides continues to grow, we can expect to see even more innovative applications in the design of novel therapeutics and chemical probes. The continued development of methods for handling reagents like SO₂F₂ safely and efficiently will further broaden the adoption of this powerful chemistry.[10][11]

References

- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.

- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect.

- SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society.

- SuFEx click chemistry enabled late-stage drug functionaliz

- Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates.

- SuFEx Click Chemistry Enabled Late-Stage Drug Functionaliz

- Modular synthesis of functional libraries by accelerated SuFEx click chemistry. UCL Discovery.

- Sulfuryl fluoride capture and delivery enabled by metal-organic frameworks for synthesis of potential pharmaceuticals. American Chemical Society.

- Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing.

- Photoredox-Catalyzed Allylic C-H Fluorosulfonylation of Alkenes: Accessing Allyl Sulfonyl Fluorides. ChemRxiv.

- Sulfonamide Synthesis via Calcium Triflimide Activ

- Fluorosulfonyl radicals: new horizons for the synthesis of sulfonyl fluorides. Organic Chemistry Frontiers (RSC Publishing).

- SuFEx Click Chemistry Enabled Late-Stage Drug Functionaliz

- Applications of Sulfonyl Fluorides.

- A late-stage functionalization tool: sulfonyl fluoride mediated deoxymethylation of phenols. Organic & Biomolecular Chemistry (RSC Publishing).

- Applications of Sulfonyl Fluorides in Organic Transform

- Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange. Lirias.

- Photoredox-Catalyzed Three-Component Construction of Aryl Sulfonyl Fluoride Using KHF2: Late-Stage Drug Fluorosulfonyl

- Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. PubMed.

- Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers.

- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry.

- Pre-functionalization of sulfonyl fluoride and the late-stage...

- Late-Stage Fluorosulfurylation using Sulfuryl Fluoride Bound within a Metal-Organic Framework. ChemRxiv.

- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.

- Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI)

- Late‐Stage C‐H Functionalization with 2,3,7,8–Tetrafluorothianthrene: Preparation of a Tetrafluorothianthrenium‐Salt.

- Theoretical and Experimental Insights into the Reactivity of Alkyl Sulfonyl Fluorides: A Guide for Researchers. Benchchem.

- Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society.

- Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC.

- NMAM 6012: Sulfuryl Fluoride. CDC.

- A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry (RSC Publishing).

- Late-Stage C-H Trifluoromethylation of Peptides via CF3 Radicals. The Royal Society of Chemistry.

- Analytical conditions for quantification of sulfuryl fluoride residues.